molecular formula C17H22N4OS B14080679 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide

2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide

Cat. No.: B14080679
M. Wt: 330.4 g/mol
InChI Key: QEZPDZCSLDQJML-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a methylamino group, and a tetrahydrobenzo-thieno-pyrimidine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide involves several steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a one-pot three-component condensation reaction involving 3-methylpentane-2,4-diones, cyanothioacetamide, and α-halocarbonyl compounds in the presence of sodium ethoxide . The resulting intermediate is then further reacted with cyclopropylamine and methylamine under controlled conditions to form the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.

Scientific Research Applications

2-(4-(Cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide include:

These compounds share structural similarities with the target compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-[4-[cyclopropyl(methyl)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]-N-methylacetamide

InChI

InChI=1S/C17H22N4OS/c1-18-14(22)9-13-19-16(21(2)10-7-8-10)15-11-5-3-4-6-12(11)23-17(15)20-13/h10H,3-9H2,1-2H3,(H,18,22)

InChI Key

QEZPDZCSLDQJML-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=NC(=C2C3=C(CCCC3)SC2=N1)N(C)C4CC4

Origin of Product

United States

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